molecular formula C12H10ClN5S B1471836 5-(1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1019090-30-2

5-(1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1471836
M. Wt: 291.76 g/mol
InChI Key: MNEOYIQNFQVLPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that likely contains a pyrazole and triazole ring, both of which are common structures in pharmaceutical chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

properties

IUPAC Name

5-[1-(3-chlorophenyl)-5-methylpyrazol-4-yl]-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5S/c1-7-10(11-15-12(19)17-16-11)6-14-18(7)9-4-2-3-8(13)5-9/h2-6H,1H3,(H2,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEOYIQNFQVLPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC(=CC=C2)Cl)C3=NC(=S)NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
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5-(1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
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5-(1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
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5-(1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
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5-(1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
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5-(1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol

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